
1,1,1,4,4,4-Hexafluorobut-2-ene
Overview
Description
1,1,1,4,4,4-Hexafluorobut-2-ene (C₄H₂F₆) is a hydrofluoroolefin (HFO) with a molecular weight of 164.05 g/mol. It exists as two stereoisomers: the E-isomer (trans-configuration) and the Z-isomer (cis-configuration) . The E-isomer (CAS 66711-86-2) was first synthesized in the mid-20th century, but industrial-scale production of the Z-isomer (CAS 692-49-9) enabled widespread study of its properties and applications .
Key physical properties include:
- Boiling point: 8.5–9°C (E-isomer), slightly lower for the Z-isomer .
- Density: 1.356 g/cm³ .
- Flammability: Classified as flammable (Flash point: -21°C) .
The compound is primarily used as a refrigerant, blowing agent, and precursor in synthesizing fluorinated allenes and haloalkenes .
Scientific Research Applications
Scientific Research Applications
1,1,1,4,4,4-Hexafluorobut-2-ene is utilized in chemistry, biology, medicine, and industry:
- Chemistry As a reagent in organic synthesis and a precursor for synthesizing more complex fluorinated compounds. It is also used in stereoselective olefin metathesis processes based on catalysis by complexes of molybdenum, tungsten, and ruthenium .
- Biology It is used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
- Medicine It is investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals.
- Industry It is employed in the production of specialty polymers and as a solvent in certain chemical processes. These hydrofluoroolefins belong to the newest 4th generation of fluorocarbon refrigerants and are promising compounds and starting materials .
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Addition Reactions Due to the presence of a double bond, it can participate in addition reactions with halogens, hydrogen, and other electrophiles.
- Substitution Reactions The fluorine atoms can be substituted with other functional groups under specific conditions.
- Oxidation and Reduction It can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
- Halogenation Using halogens like chlorine or bromine in the presence of a catalyst.
- Hydrogenation Using hydrogen gas in the presence of a palladium or platinum catalyst.
- Oxidation Using oxidizing agents like potassium permanganate or ozone.
Major Products:
- Epoxides Formed through oxidation reactions.
- Alkanes Formed through reduction reactions.
- Halogenated Alkenes Formed through halogenation reactions.
The biological activity of this compound is primarily mediated through its reactivity with biological molecules. Its high electronegativity enables it to participate in nucleophilic attacks and electrophilic additions, which can impact metabolic pathways and enzyme interactions in biological systems.
Biological Applications
This compound's unique properties are investigated for:
- Fluorinated Pharmaceuticals It is considered for use in designing drugs that require fluorinated analogs to enhance metabolic stability.
- Biotransformation Studies Research indicates that this compound can serve as a substrate for microbial transformations, leading to the production of valuable metabolites.
Case Studies
- Biotransformation by Aspergillus niger A study explored the biotransformation capabilities of Aspergillus niger on various organic compounds, including this compound. The results indicated significant metabolic pathways leading to the formation of hydroxylated products, showcasing its potential in biocatalytic processes for synthesizing complex molecules.
- Reaction Mechanisms Research highlighted the reaction of this compound with halogens under UV irradiation, forming dibromo derivatives with high yields. This reaction pathway provides insights into how the compound can be utilized in synthetic organic chemistry. Haszeldine found that the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane .
Chemical Reactions Analysis
Reaction Types
1.1. Halogenation
The compound undergoes bromination under UV irradiation or sunlight, forming 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. This reaction proceeds efficiently with both (Z)- and (E)-isomers, yielding a stereoisomeric mixture in a 2:1 ratio .
1.2. Dehydrohalogenation
Dibromide derivatives react with bases (e.g., alcoholic potassium hydroxide, DBU, or Hünig’s base) to form 2-haloalkenes. For example, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane dehydrohalogenates to produce 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers .
1.3. Hydrogenation
Hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne using palladium catalysts (100–5000 ppm loading) selectively forms the Z-isomer. This process is critical in industrial synthesis, with catalytic doping by silver, cerium, or lanthanum enhancing selectivity .
1.4. Isomerization
The Z- and E-isomers exhibit distinct reactivities due to stereoelectronic effects. For instance, the E-isomer can be converted to the Z-isomer via catalytic processes, though specific isomerization pathways require further study .
Halogenation
-
Reagents : Bromine (Br₂) under UV irradiation or sunlight.
-
Conditions : Room temperature, no catalyst required.
-
Product : 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (stereoisomeric mixture) .
Dehydrohalogenation
-
Reagents : Alcoholic potassium hydroxide, DBU, or Hünig’s base.
-
Conditions : Varying temperatures (e.g., 60–80°C for K-OH in ethanol).
Hydrogenation
-
Reagents : Hydrogen gas (H₂) with palladium catalysts.
-
Conditions : Low-pressure hydrogenation, catalytic doping (e.g., Ag, Ce, or La).
-
Product : (Z)-1,1,1,4,4,4-hexafluorobut-2-ene (selective formation) .
Halogenation and Dehydrohalogenation
Hydrogenation
| Catalyst | Loading (ppm Pd) | Dopant | Selectivity (Z-isomer) | |
|----------|-------------------|---------|------------------------|
| Pd/Al₂O₃ | 200–5000 | Ag, Ce, La | ≥85% | |
Isomerization
-
The E-isomer undergoes selective conversion to the Z-isomer via catalytic hydrogenation, though detailed pathways remain under investigation .
Comparison with Isomers
Property | (Z)-Isomer | (E)-Isomer |
---|---|---|
Reactivity | Lower due to steric hindrance | Higher due to planar geometry |
Hydrogenation | Forms alkane selectively | Requires catalytic isomerization |
Halogenation | Forms stereoisomeric dibromide | Similar bromination behavior |
Research Gaps
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Detailed mechanisms of isomerization between Z- and E-isomers.
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Optimization of catalytic systems for selective hydrogenation.
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Toxicological and environmental impact studies for industrial applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,1,1,4,4,4-hexafluorobut-2-ene, and how are intermediates characterized?
- The compound is synthesized via halogenation of hydrofluoroolefins (e.g., bromination or iodination) followed by dehydrohalogenation using bases like DBU or KOH. Key intermediates, such as 2,3-dihalo derivatives, are characterized via , , and NMR to confirm regiochemistry and purity .
Q. What spectroscopic methods are recommended for structural elucidation of fluorinated derivatives?
- NMR is critical for tracking fluorine environments, complemented by and NMR. IR spectroscopy (e.g., C-F stretches at 1100–1250 cm) and mass spectrometry (e.g., molecular ion peaks at m/z 164) validate molecular identity .
Q. How are physical properties like boiling point and density determined experimentally?
- Boiling points (e.g., 8.5°C) are measured using dynamic distillation setups, while density (1.356 g/cm) is determined via pycnometry. Vapor pressure data (e.g., 163.52 kPa at 20.04°C) are obtained using static or gas-saturation methods .
Advanced Research Questions
Q. How can competing elimination pathways during dehydrohalogenation be controlled to optimize isomer ratios?
- Reaction conditions (solvent polarity, base strength) influence E/Z isomer ratios. For example, using KOH with BuNBr in water favors mixed chloro/iodo-olefin products (3:2 ratio), while DBU in pentane yields bromo-olefins in a 2:1 Z/E ratio. Kinetic vs. thermodynamic control must be assessed via time-resolved NMR .
Q. What computational approaches reconcile discrepancies between experimental and modeled thermodynamic data?
- The PC-SAFT equation of state predicts bubble points in refrigerant blends. Adjusting binary interaction parameters (e.g., ) minimizes deviations (<3%) between experimental and calculated pressures, particularly at high (mass fraction) .
Q. How does stereoselective olefin metathesis leverage this compound as a synthon?
- Molybdenum catalysts enable Z-selective cross-metathesis with aryl/alkyl olefins. Fluorine’s electron-withdrawing effect stabilizes transition states, which can be probed via DFT calculations to refine catalyst design .
Q. What strategies resolve contradictions in isomer distribution across halogenation reactions?
- Conflicting isomer ratios arise from halogen electronegativity (Br vs. I) and steric effects. Systematic screening of Lewis acids (e.g., SbF) and solvents (e.g., non-polar vs. polar aprotic) clarifies mechanistic pathways, supported by NMR kinetics .
Q. Methodological Notes
- Synthetic Optimization : Use Schlenk techniques for air-sensitive intermediates. Monitor exothermic halogenation steps to prevent runaway reactions .
- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST WebBook) to confirm assignments. For PC-SAFT modeling, validate parameters against high-precision manometry .
- Safety : Handle gaseous this compound in ventilated enclosures due to flammability (flash point: -21°C) .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Fluorinated Olefins and Their Properties
Environmental and Regulatory Profiles
- GWP : Both isomers of this compound have GWPs <1, significantly lower than HCFC-123 (GWP = 77) .
Preparation Methods
Halogenation and Dehydrohalogenation of (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes
Bromination and Subsequent Elimination
Commercial (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes undergo bromination under ultraviolet (UV) light or sunlight to form 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (2 ) in 95% yield (Scheme 1). The reaction proceeds via radical addition, producing a 2:1 mixture of stereoisomers. Dehydrobromination of 2 with potassium hydroxide (KOH) in water, catalyzed by tetrabutylammonium bromide (Bu₄NBr), yields 2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes (3a,b ) as a 2:1 E/Z mixture.
Key Data:
Parameter | Value | Source |
---|---|---|
Bromination Temperature | Ambient to 25°C | |
KOH Concentration | 1.3 equivalents | |
Isomer Ratio (E:Z) | 2:1 | |
Overall Yield | 80–95% |
The E-isomer (3a ) slowly isomerizes to the Z-isomer (3b ) during storage, necessitating immediate distillation for isolation.
Iodine Monochloride Addition
Reaction with iodine monochloride (ICl) under sunlight produces 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (5 ) in 85% yield. Dehydrohalogenation using 1,8-diazabicycloundec-7-ene (DBU) in pentane yields 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes (6a,b ) with a 3:2 E/Z ratio.
Industrial Synthesis via Copper-Mediated Coupling
A patented method involves reacting 1,1,1-trifluoro-2,2-dichloroethane (HCFC-123) with metallic copper and aliphatic amines (e.g., triethylamine) to produce E/Z-1,1,1,4,4,4-hexafluorobut-2-ene mixtures (Scheme 2). Subsequent hydrogenation of the mixture over palladium catalysts selectively yields the Z-isomer.
Industrial Optimization:
- Temperature: 300–350°C for coupling
- Catalyst: Pd/C or Pd-Al₂O₃ for hydrogenation
- Selectivity: >95% Z-isomer at 30–40°C
Catalytic Isomerization of Hexafluorobutadiene
Hexafluorobutadiene (CF₂=CFCF=CF₂) isomerizes to 1,1,1,4,4,4-hexafluoro-2-butyne (4 ) in the presence of aluminum chlorofluoride (AlClₓFᵧ) at 150°C. Hydrogenation of 4 over palladium-bismuth catalysts supported on porous aluminum fluoride achieves 90% cis-selectivity for the Z-isomer (Scheme 3).
Catalyst Performance:
Catalyst System | Selectivity (%) | Yield (%) |
---|---|---|
Pd-Bi/AlF₃ | 92 | 86 |
Pd/C | 78 | 72 |
Pd/Al₂O₃ | 65 | 68 |
Bismuth additives suppress over-hydrogenation and enhance steric control.
Multi-Step Isomerization from E- to Z-Isomer
A four-step process converts E-1,1,1,4,4,4-hexafluorobut-2-ene to the Z-isomer (Scheme 4):
- Chlorination: E-isomer reacts with Cl₂ to form 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.
- Dehydrochlorination: Treatment with KOH yields 1,1,1,4,4,4-hexafluoro-2-butyne (4 ).
- Hydrogenation: 4 undergoes partial hydrogenation over Pd/C at 0–25°C to produce Z-isomer.
Critical Conditions:
- H₂:Butyne Ratio: 0.67:1 minimizes over-reduction
- Reactor Design: Continuous flow system for temperature control
cis-Selective Semi-Hydrogenation of Perfluoro-2-butyne
Palladium catalysts modified with bismuth on aluminum fluoride (Pd-Bi/AlF₃) enable semi-hydrogenation of perfluoro-2-butyne (4 ) to Z-1,1,1,4,4,4-hexafluorobut-2-ene with 92% selectivity (Table 2). The bismuth dopant alters electron density on Pd, favoring cis-addition of hydrogen.
Properties
Molecular Formula |
C4H2F6 |
---|---|
Molecular Weight |
164.05 g/mol |
IUPAC Name |
1,1,1,4,4,4-hexafluorobut-2-ene |
InChI |
InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H |
InChI Key |
NLOLSXYRJFEOTA-UHFFFAOYSA-N |
SMILES |
C(=CC(F)(F)F)C(F)(F)F |
Canonical SMILES |
C(=CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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